ML-792 -

ML-792

Catalog Number: EVT-276468
CAS Number:
Molecular Formula: C21H23BrN6O5S
Molecular Weight: 551.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ML-792 is a cell-permeable, small molecule that acts as a potent and selective inhibitor of the SUMO Activating Enzyme (SAE) [, , , , ]. This enzyme is essential for the initiation of SUMOylation, a reversible post-translational modification process involving the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins to target proteins [, , , ]. ML-792 specifically targets the first step of the SUMOylation pathway, effectively blocking the formation of the SUMO-activating enzyme E1 complex, thereby preventing subsequent SUMO conjugation [, , ].

Daunorubicin

  • Compound Description: Daunorubicin is an anthracycline antibiotic used in cancer chemotherapy. It functions as a topoisomerase II inhibitor, interfering with DNA replication and repair in rapidly dividing cells. []
  • Relevance: While structurally unrelated to ML-792, Daunorubicin's ability to induce deSUMOylation of chromatin proteins, particularly at active promoters and enhancers, makes it relevant to ML-792's mechanism of action. Both compounds ultimately impact gene expression through modulation of the SUMOylation pathway, albeit through different mechanisms. []

Arsenic Trioxide (As3+)

  • Compound Description: Arsenic Trioxide is a chemical compound used to treat certain types of leukemia. It exhibits anticancer activity through various mechanisms, including inducing apoptosis and inhibiting cell growth. [, , ]
  • Relevance: As3+ shares a functional connection with ML-792 due to its ability to influence the SUMOylation of PML (promyelocytic leukemia protein). As3+ exposure enhances both covalent and non-covalent interactions of SUMO with PML, leading to PML insolubility and aggregation of PML-NBs (PML-nuclear bodies). [, , ] This contrasts with ML-792, which inhibits SUMOylation, but both compounds ultimately impact PML function.

Antimony Trioxide (Sb3+)

  • Compound Description: Antimony trioxide is a chemical compound with applications as a flame retardant and catalyst. Its biological activity is less explored compared to As3+. []
  • Relevance: Similar to As3+, Sb3+ exposure leads to a solubility shift and enhanced SUMOylation of PML, eventually resulting in PML-NB agglomeration. [] This suggests a shared mechanism of action on the SUMOylation pathway with As3+, and indirectly relates to ML-792's influence on SUMOylation.
  • Compound Description: TGF-β1 is a cytokine with pleiotropic functions, influencing cell growth, differentiation, and immune responses. It plays a role in various cellular processes, including epithelial-mesenchymal transition (EMT). []
  • Relevance: While not directly interacting with ML-792, TGF-β1-induced EMT in osteosarcoma cells can be inhibited by ML-792. [] This suggests that ML-792's inhibition of SUMOylation may interfere with downstream signaling pathways activated by TGF-β1, highlighting an indirect relationship.
Overview

ML-792 is a small-molecule inhibitor specifically designed to target the small ubiquitin-like modifier activating enzyme, which plays a critical role in the process of sumoylation. This compound has garnered attention due to its selective cytotoxic effects in various cancer cell lines, particularly those overexpressing the c-Myc oncogene. Research indicates that ML-792 can inhibit sumoylation processes effectively, making it a promising candidate for therapeutic applications in oncology and virology.

Source and Classification

ML-792 was developed through high-throughput screening of a large compound library, specifically targeting the sumoylation pathway. It is classified as a covalent allosteric inhibitor, which means it binds to an allosteric site on the target enzyme, thereby modulating its activity without directly competing with the substrate. The compound has shown significant potency in cellular assays, demonstrating nanomolar efficacy against the small ubiquitin-like modifier activating enzyme.

Synthesis Analysis

The synthesis of ML-792 involves complex organic chemistry techniques. Initial studies utilized a high-throughput screening approach involving approximately 300,000 compounds to identify potential inhibitors of the small ubiquitin-like modifier activating enzyme. Subsequent optimization processes refined these hits into ML-792, focusing on enhancing selectivity and potency against the target enzyme while minimizing off-target effects.

Technical Details

The synthesis typically includes several steps:

  1. Initial Screening: Compounds were screened using time-resolved fluorescence resonance energy transfer and AlphaScreen assays.
  2. Hit-to-Lead Optimization: Selected hits underwent structural modifications to improve binding affinity and specificity.
  3. Final Compound Characterization: The final product was characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm purity and structure.
Molecular Structure Analysis

ML-792's molecular structure is characterized by its unique functional groups that facilitate its interaction with the small ubiquitin-like modifier activating enzyme.

Structure Data

  • Molecular Formula: C₁₈H₁₈BrN₆O₅S
  • Molecular Weight: 482.34 g/mol
  • Structural Features: The compound contains an aniline group that engages in van der Waals interactions with key residues of the enzyme, along with a sulfonamide moiety that enhances solubility and bioavailability.
Chemical Reactions Analysis

ML-792 primarily acts through covalent modification of the small ubiquitin-like modifier activating enzyme, leading to inhibition of its enzymatic activity.

Reactions and Technical Details

  1. Covalent Bond Formation: ML-792 forms a covalent bond with cysteine residues within the active site of the small ubiquitin-like modifier activating enzyme.
  2. Inhibition Mechanism: The binding alters the conformation of the enzyme, preventing substrate access and subsequent sumoylation processes.
Mechanism of Action

The mechanism by which ML-792 exerts its effects involves selective inhibition of sumoylation pathways critical for various cellular processes, including cell proliferation and survival.

Process Data

  1. Target Engagement: ML-792 selectively binds to the small ubiquitin-like modifier activating enzyme, inhibiting its ability to activate small ubiquitin-like modifier proteins.
  2. Biological Impact: This inhibition leads to reduced sumoylation of target proteins involved in oncogenic signaling pathways, ultimately resulting in decreased tumor cell growth and increased apoptosis in susceptible cell lines.
Physical and Chemical Properties Analysis

ML-792 exhibits several notable physical and chemical properties that contribute to its efficacy as a therapeutic agent.

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.
  • pH Stability: Effective within a physiological pH range.
Applications

ML-792 has significant potential applications in both cancer treatment and viral infections associated with Epstein-Barr virus.

Scientific Uses

  1. Oncology Research: Its ability to inhibit sumoylation makes it valuable for studying cancer biology, particularly in cancers driven by c-Myc overexpression.
  2. Viral Infections: Research indicates that ML-792 can modulate viral replication processes by inhibiting sumoylation, thus offering potential therapeutic avenues for treating Epstein-Barr virus-related malignancies.
  3. Drug Development: As a selective inhibitor, ML-792 serves as a lead compound for developing new therapeutic agents targeting sumoylation pathways in various diseases.
Introduction to SUMOylation and ML-792

Post-Translational Modifications in Cellular Regulation

Post-translational modifications (PTMs) represent a fundamental layer of cellular control, enabling rapid and reversible modulation of protein function beyond genetic and transcriptional regulation. These covalent modifications—including phosphorylation, ubiquitination, and SUMOylation—dynamically alter protein stability, activity, localization, and interaction networks. Among ubiquitin-like modifiers, the Small Ubiquitin-like Modifier (SUMO) family stands out due to its distinct electrostatic properties and unique N-terminal extension that facilitate diverse protein interactions [7]. Unlike ubiquitin, which primarily targets proteins for degradation, SUMO modifications regulate nuanced functional changes across numerous cellular pathways, particularly those responding to environmental stressors such as DNA damage, heat shock, and oxidative stress [4] [7].

SUMOylation: Mechanisms and Biological Significance

SUMOylation involves a sequential enzymatic cascade:

  • Maturation: Newly synthesized SUMO pro-peptides undergo C-terminal cleavage by SUMO-specific proteases (SENPs) to expose the critical diglycine motif [2].
  • Activation: Mature SUMO is activated by the heterodimeric SUMO-activating enzyme (SAE1/SAE2 complex) in an ATP-dependent reaction, forming a thioester bond [2] [10].
  • Conjugation: The SUMO-conjugating enzyme Ubc9 (UBE2I) transfers SUMO to target lysine residues within the consensus motif ΨKxE/D (Ψ = hydrophobic residue) [2] [4].
  • Ligation: Select E3 ligases (e.g., PIAS, RanBP2) enhance efficiency and substrate specificity [2] [10].

Table 1: Human SUMO Paralogs and Their Key Features

SUMO FormSequence Identity to SUMO1Polymer FormationCellular Localization
SUMO1100%NoNucleoplasm, PML bodies, nuclear envelope
SUMO245%Yes (via internal sites)Nucleoplasm, PML bodies
SUMO345%YesNucleoplasm, PML bodies
SUMO486% (vs. SUMO2/3)LimitedKidney, spleen, placenta
SUMO5N/AUnknownTestes, leukocytes [2] [7]

SUMOylation influences critical processes:

  • Transcriptional Regulation: Modifies transcription factors (e.g., STATs) and coregulators, often repressing activity [2] [9].
  • Genome Stability: Coordinates DNA repair complex assembly at damage sites [4] [7].
  • Immune Function: Regulates type I interferon responses and immune cell development [9] [10].
  • Cell Cycle Control: Governs mitotic progression and chromosome segregation [3] [4].

Rationale for Targeting SUMO-Activating Enzyme (SAE) in Disease

Dysregulated SUMOylation is implicated in cancer, neurodegeneration, and viral pathogenesis. In oncology, hyper-SUMOylation drives:

  • Oncogene Stabilization: Enhanced SUMOylation of MYC amplifies its transcriptional activity [3].
  • Tumor Suppressor Inactivation: SUMO-modified forms of PTEN and p53 lose anti-tumor functions [4] [7].
  • Viral Oncogenesis: Epstein-Barr virus (EBV) latent membrane protein 1 (LMP1) upregulates global SUMOylation to maintain latency and promote cell migration [1] [6].

SAE represents a therapeutic bottleneck because:

  • It is the sole activating enzyme for all SUMO paralogs.
  • Its inhibition simultaneously blocks all SUMO-dependent pathways [3] [5].
  • Cancer cells with MYC amplification or viral oncoproteins show heightened dependence on SUMOylation ("synthetic lethality") [3] [5].

ML-792: Discovery and Role as a Selective SAE Inhibitor

ML-792 (also known as TAK-981) emerged from targeted drug discovery efforts aimed at developing mechanism-based E1 inhibitors. Structurally, it features a sulfamate ester group that covalently traps SUMO's C-terminal diglycine motif in an ATP-dependent manner. This ML-792-SUMO adduct binds irreversibly to SAE's catalytic subunit (UBA2), locking it in an inactive conformation [3] [5]. Key properties include:

  • High Potency: IC₅₀ values in the low nanomolar range (≤10 nM) in enzymatic assays [3].
  • Exceptional Specificity: No inhibition of ubiquitin, NEDD8, or other E1 enzymes at therapeutic concentrations [5].
  • Rapid Cellular Effects: Depletes SUMO conjugates within hours of treatment [3] [5].

Properties

Product Name

ML-792

IUPAC Name

[(1R,2S,4R)-4-[[5-[1-[(3-bromophenyl)methyl]pyrazole-3-carbonyl]pyrimidin-4-yl]amino]-2-hydroxycyclopentyl]methyl sulfamate

Molecular Formula

C21H23BrN6O5S

Molecular Weight

551.4 g/mol

InChI

InChI=1S/C21H23BrN6O5S/c22-15-3-1-2-13(6-15)10-28-5-4-18(27-28)20(30)17-9-24-12-25-21(17)26-16-7-14(19(29)8-16)11-33-34(23,31)32/h1-6,9,12,14,16,19,29H,7-8,10-11H2,(H2,23,31,32)(H,24,25,26)/t14-,16-,19+/m1/s1

InChI Key

PZCKLTWSXFDLLP-OGWOLHLISA-N

SMILES

C1C(CC(C1COS(=O)(=O)N)O)NC2=NC=NC=C2C(=O)C3=NN(C=C3)CC4=CC(=CC=C4)Br

Solubility

Soluble in DMSO

Synonyms

ML-792; ML 792; ML792.

Canonical SMILES

C1C(CC(C1COS(=O)(=O)N)O)NC2=NC=NC=C2C(=O)C3=NN(C=C3)CC4=CC(=CC=C4)Br

Isomeric SMILES

C1[C@H](C[C@@H]([C@H]1COS(=O)(=O)N)O)NC2=NC=NC=C2C(=O)C3=NN(C=C3)CC4=CC(=CC=C4)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.